molecular formula C9H5F2NO2 B2624453 3,5-Difluoro-4-formyl-2-methoxybenzonitrile CAS No. 2288710-49-4

3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Cat. No.: B2624453
CAS No.: 2288710-49-4
M. Wt: 197.141
InChI Key: VFTWWENKPHNHLJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-formyl-2-methoxybenzonitrile is an organic compound with the molecular formula C9H5F2NO2 It is characterized by the presence of two fluorine atoms, a formyl group, a methoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Nitrile Introduction: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-formyl-2-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: 3,5-Difluoro-4-carboxy-2-methoxybenzonitrile

    Reduction: 3,5-Difluoro-4-formyl-2-methoxybenzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,5-Difluoro-4-formyl-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-formyl-2-methoxybenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the formyl and nitrile groups allows it to interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-formylbenzonitrile: Similar structure but lacks the methoxy group.

    3,5-Difluoro-4-methoxybenzonitrile: Similar structure but lacks the formyl group.

    3,5-Difluoro-4-formyl-2-methoxybenzaldehyde: Similar structure but lacks the nitrile group.

Uniqueness

3,5-Difluoro-4-formyl-2-methoxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing (fluorine, nitrile) and electron-donating (methoxy) groups on the benzene ring allows for fine-tuning of its chemical properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3,5-difluoro-4-formyl-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c1-14-9-5(3-12)2-7(10)6(4-13)8(9)11/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTWWENKPHNHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C#N)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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